molecular formula C20H23N3O4S B2875155 N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-54-9

N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2875155
CAS RN: 851717-54-9
M. Wt: 401.48
InChI Key: SXRWNBMSSRZANE-UHFFFAOYSA-N
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Description

N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been involved in studies exploring the synthesis of diorganotin derivatives and their structures, as seen in the work of Li et al. (2010), who investigated pyridyl functionalized bis(pyrazol-1-yl)methanes and their reactions with diorganotin derivatives (Li et al., 2010).
  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, examining its molecular structure and spectroscopic data through density functional theory (DFT) calculations (Viji et al., 2020).

Bioorganic and Medicinal Chemistry

  • Cyclooxygenase Inhibition : Ranatunge et al. (2004) synthesized a series of pyrazoles, including compounds similar to the one , evaluating their ability to inhibit cyclooxygenase enzymes, specifically COX-2 (Ranatunge et al., 2004).
  • Inhibitory Activity Research : Singh et al. (2004) explored the effect of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole, demonstrating its potent and selective inhibition of COX-2 (Singh et al., 2004).

Organometallic Chemistry and Catalysis

  • Complex Formation and Reactivity : Tang et al. (2003) studied new bis(pyrazol-1-yl)methanes with organotin groups, exploring their reactions and the formation of novel heterodinuclear organometallic complexes (Tang et al., 2003).
  • Ruthenium Complexes in Catalysis : Carrión et al. (2007) developed ruthenium complexes containing substituted bis(pyrazolyl)methane ligands, analyzing their catalytic behavior in the transfer hydrogenation of ketones (Carrión et al., 2007).

Corrosion Inhibition Studies

  • Corrosion Inhibition in Mild Steel : Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which share a structural resemblance to the compound , for their corrosion inhibition properties on mild steel in acidic media (Olasunkanmi et al., 2016).

properties

IUPAC Name

N-[4-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-4-6-16(7-5-14)19-12-18(21-23(19)20(24)13-27-2)15-8-10-17(11-9-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRWNBMSSRZANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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